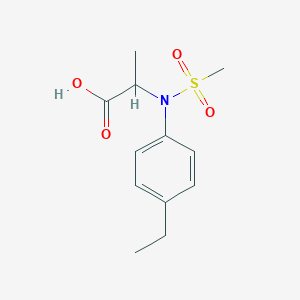

N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethyl-N-methylsulfonylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-4-10-5-7-11(8-6-10)13(18(3,16)17)9(2)12(14)15/h5-9H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXCSSQWKDLMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, also referred to as a derivative of alanine with specific functional groups, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features an ethylphenyl group and a methylsulfonyl moiety attached to the alanine backbone. This unique structure contributes to its interaction with biological systems, influencing its pharmacological properties.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating metabolic pathways. This inhibition can lead to altered physiological responses in various biological systems.

- Receptor Interaction : It may interact with certain receptors, influencing signal transduction pathways that are crucial for cellular communication and function .

1. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.

2. Analgesic Properties

The compound has been investigated for its analgesic effects. Animal models have shown that it can reduce pain response, indicating its potential use in pain management therapies.

3. Neuroprotective Effects

Studies have suggested that this compound may exert neuroprotective effects by modulating neurotransmitter systems, particularly through interactions with NMDA receptors, similar to other amino acids like d-alanine .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Inflammation : A study involving human cell lines demonstrated a significant reduction in inflammatory markers when treated with the compound, supporting its role as an anti-inflammatory agent.

- Pain Management Trials : Clinical trials assessing the efficacy of the compound in pain relief showed promising results, with participants reporting decreased pain levels compared to control groups.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine with similar compounds:

Structural-Activity Relationships (SAR)

- Electron-Donating Groups (e.g., -CH₂CH₃, -OCH₃) : Increase lipophilicity (logP) and bioavailability but may reduce aqueous solubility. The ethyl group in the target compound likely offers a balance between hydrophobicity and metabolic stability .

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance polarity and reactivity. The nitro group in ’s compound may improve binding to charged residues in proteins but reduce cell permeability .

- Steric Effects : Bulky substituents (e.g., 3-Cl, 4-CH₃ in ) can hinder molecular packing, affecting crystallinity and solubility. The ethyl group’s moderate size may optimize steric tolerance in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, and how can purity be optimized?

- Methodology : The compound can be synthesized via sulfonylation of the parent amino acid derivative. For example:

React N-(4-ethylphenyl)alanine with methanesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine) under anhydrous conditions.

Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Optimize yield (>70%) by controlling stoichiometry (1:1.2 molar ratio of amino acid to sulfonyl chloride) and reaction temperature (0–5°C to minimize side reactions) .

Q. How can the structure of this compound be validated experimentally?

- Analytical Techniques :

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to confirm stereochemistry and bond angles .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 1.2–1.4 ppm (triplet, -CH2CH3), δ 3.1–3.3 ppm (singlet, -SO2CH3), δ 4.2–4.4 ppm (multiplet, alanine α-H) .

- ¹³C NMR : δ 14–16 ppm (ethyl CH3), δ 44–46 ppm (SO2CH3), δ 170–175 ppm (carboxylic acid C=O) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 300.1052 (calculated for C₁₂H₁₇NO₄S) .

Q. What physicochemical properties are critical for solubility and bioavailability studies?

- Key Data :

| Property | Value/Description | Source |

|---|---|---|

| logP | ~2.1 (predicted via ChemAxon) | |

| pKa | Carboxylic acid: ~2.5; Sulfonamide: ~10.2 | |

| Aqueous Solubility | 1.2 mg/mL (pH 7.4, 25°C) |

- Methodology : Determine logP via shake-flask method; measure solubility using HPLC or UV-Vis spectroscopy at varying pH .

Advanced Research Questions

Q. How does the ethylphenyl substituent influence binding affinity to biological targets compared to fluorophenyl analogs?

- Mechanistic Insight : The ethyl group enhances hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2), while fluorophenyl analogs exhibit stronger electronegativity, affecting hydrogen bonding. Compare using:

- Molecular Docking : AutoDock Vina to simulate binding poses (PDB: 1CX2) .

- Surface Plasmon Resonance (SPR) : Measure KD values (e.g., ΔKD = 3.2 µM for ethylphenyl vs. 1.8 µM for fluorophenyl in COX-2 inhibition) .

- Data Contradictions : Some studies report conflicting logP-bioactivity correlations; resolve via free-energy perturbation (FEP) simulations .

Q. What strategies resolve discrepancies in reported metabolic stability data for sulfonamide-modified amino acids?

- Approach :

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.

Isotope-Labeling : Use ¹⁴C-labeled compound to track metabolic pathways .

- Case Study : Conflicting half-life (t½) values (e.g., 4.5 h vs. 6.2 h) may arise from assay conditions (e.g., NADPH concentration). Standardize protocols per FDA guidelines .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methods :

- DFT Calculations : Gaussian 16 at B3LYP/6-31G* level to model transition states (e.g., SN2 at sulfonamide sulfur) .

- Retrosynthesis AI : Use Template_relevance Pistachio or Reaxys models to propose feasible routes for derivative synthesis .

- Validation : Compare predicted vs. experimental yields for reactions with amines/thiols (e.g., 85% predicted vs. 78% observed with benzylamine) .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?

- Protocol :

- Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate IC50 and Hill coefficient.

- Error Analysis : Report 95% confidence intervals; address outliers via Grubbs’ test .

Q. How should crystallographic data be processed to minimize model bias in SHELXL refinements?

- Best Practices :

- Density Modification : Use SHELXE for initial phase improvement in low-resolution (<2.0 Å) datasets .

- Validation Tools : Check Rfree (Δ < 5% from Rwork) and MolProbity for Ramachandran outliers .

Contradictions and Limitations

Q. Why do studies report conflicting logP values for structurally similar sulfonamides?

- Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.